N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
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Overview
Description
N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Insights
Studies on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided detailed crystallographic insights, revealing a folded conformation around the thioacetamide bridge. This structural information is crucial for understanding the molecule's interactions and stability, potentially guiding the design of new compounds with desired physical and chemical properties (Subasri et al., 2016).
Antifolate Activity
Compounds with a similar core structure have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cell division. This suggests potential applications in cancer therapy, where inhibiting these enzymes can suppress the proliferation of cancer cells (Gangjee et al., 2008).
Antimicrobial Agents
Research on derivatives of similar compounds has shown promising antimicrobial activity. This indicates potential applications in developing new antimicrobial agents, particularly important in the context of increasing antibiotic resistance (Baviskar et al., 2013).
Virucidal Activity
Derivatives have been synthesized and evaluated for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. This suggests the compound's framework could be explored for developing antiviral agents, highlighting its significance in pharmaceutical research aimed at controlling viral infections (Wujec et al., 2011).
Enzyme Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, sharing structural similarities, have been studied for their role as glutaminase inhibitors. Glutaminase is pivotal in cancer metabolism, and its inhibition is a targeted therapy to suppress tumor growth. This suggests that compounds with related structures could be explored for their therapeutic potential in cancer treatment (Shukla et al., 2012).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a variety of ways to exert these effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could potentially have a variety of molecular and cellular effects.
Properties
IUPAC Name |
N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-8-20-15(22)14-13(10-6-4-5-7-11(10)18-14)19-16(20)23-9-12(21)17-2/h3-7,18H,1,8-9H2,2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYRSOMIJIPXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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